molecular formula C24H28N4OS B11221642 N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B11221642
M. Wt: 420.6 g/mol
InChI Key: YPFFKGCYPBUTRW-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, a quinazolinone moiety, and a thioxo group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with isothiocyanates under acidic conditions.

    Attachment of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with Lawesson’s reagent or phosphorus pentasulfide.

    Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized through a series of reactions, including halogenation and nucleophilic substitution, to introduce the carboxamide group.

    Final Coupling: The final step involves coupling the functionalized cyclohexane with the quinazolinone-thioxo intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro or halogenated benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide may serve as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may bind to active sites, while the thioxo group could participate in redox reactions, altering the activity of the target protein. The cyclohexane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-4-{[(2-oxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide: Similar structure but with an oxo group instead of a thioxo group.

    N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is unique due to the presence of both the thioxo group and the quinazolinone moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C24H28N4OS

Molecular Weight

420.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4OS/c1-16-6-8-17(9-7-16)15-26-23(29)19-12-10-18(11-13-19)14-25-22-20-4-2-3-5-21(20)27-24(30)28-22/h2-9,18-19H,10-15H2,1H3,(H,26,29)(H2,25,27,28,30)

InChI Key

YPFFKGCYPBUTRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

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